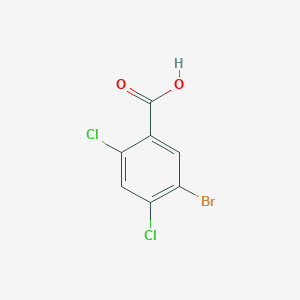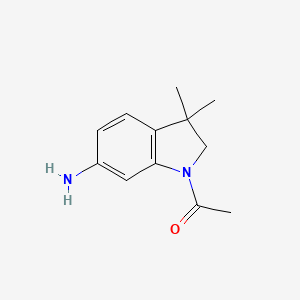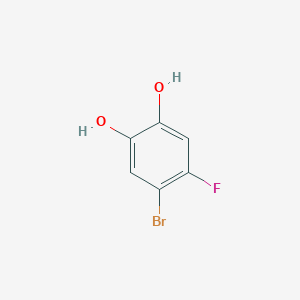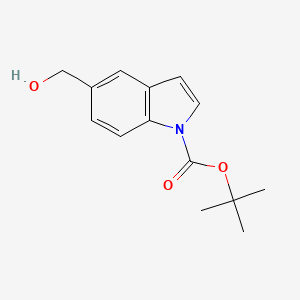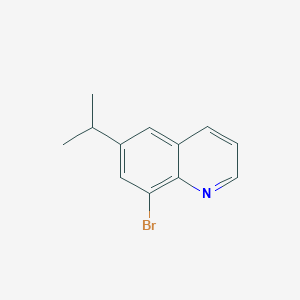
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine involves various multicomponent reactions and cyclization processes. For instance, a novel synthesis of tetrahydrofuro[2,3-c]pyridines, which are structurally related to the compound of interest, has been achieved by heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, resulting in the formation of five chemical bonds in a one-pot process . Additionally, the palladium-catalyzed oxy- and aminoalkynylation of aliphatic bromoalkynes has been reported, leading to the formation of tetrahydrofurans with high diastereoselectivity . These methods highlight the potential pathways for synthesizing compounds with a tetrahydrofuran moiety linked to a pyridine ring, such as 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has been elucidated using various spectroscopic techniques and density functional theory (DFT) calculations. For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was determined using FT-IR and NMR spectroscopies, and its geometric structure was optimized using DFT . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions . These studies provide insights into the structural characteristics that could be expected for 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives has been explored in various chemical reactions. For instance, 5-Bromo-2-pyrone has been used in Diels-Alder cycloadditions, demonstrating the ambiphilic nature of brominated compounds and their utility in synthetic chemistry . Moreover, the bromo- and iodocyclization of bis(homoallylic) alcohols has been employed to synthesize halogenated tetrahydrofurans, which could be relevant to the synthesis of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine . These reactions underscore the versatility of brominated pyridine derivatives in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives have been extensively studied. Spectroscopic and optical properties, as well as DNA and antimicrobial activities, have been reported for 5-Bromo-2-(trifluoromethyl)pyridine . The non-linear optical (NLO) properties and the HOMO-LUMO energies of this compound were also examined, providing valuable information about its electronic structure . Additionally, the nonlinear optical properties of other brominated pyridine derivatives have been computed and found to be greater than those of urea, indicating potential applications in materials science . These findings suggest that 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine may also possess interesting physical and chemical properties worthy of investigation.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of novel ring systems and ligands for metal coordination. One study highlights the synthesis and structural analysis of a compound derived from Meldrum’s acid, where 5-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine analogs could potentially play a role in forming betaine structures with distorted ring fragments, demonstrating the utility in constructing complex organic molecules (Kuhn et al., 2003).
Photophysical Properties and Material Science
In material science, derivatives of 5-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine have been investigated for their potential in color tuning of iridium tetrazolate complexes. These complexes exhibit a wide range of redox and emission properties, important for applications in organic light-emitting devices (OLEDs) and photophysics (Stagni et al., 2008).
Organic Synthesis Methodologies
The compound has also been implicated in the development of new methodologies for organic synthesis, such as the bromo- and iodocyclization of bis(homoallylic) alcohols. This approach allows for the efficient synthesis of halogenated tetrahydrofurans, showcasing its role in synthesizing potentially pharmacologically active molecules (Hartung et al., 2003).
Magnetic and Coordination Chemistry
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine derivatives have contributed to the field of coordination chemistry and magnetism. One study described the synthesis of a novel complex featuring this moiety, which formed a four-spin system with alternating magnetic interactions, indicating potential for applications in magnetic materials and molecular magnetism (Xu et al., 2008).
Propriétés
IUPAC Name |
5-bromo-2-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUIXVLMQRHUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619994 | |
| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | |
CAS RN |
494771-98-1 | |
| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

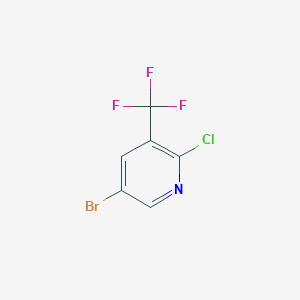
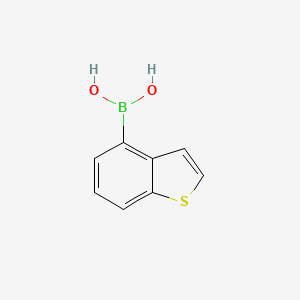
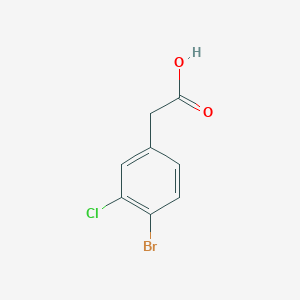
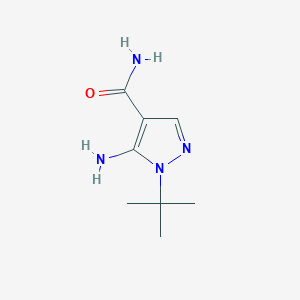


![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
